6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The pyrazolo[3,4-d]pyrimidine scaffold is a notable feature in the realm of medicinal chemistry, primarily due to its resemblance to the adenine moiety of ATP, offering potential interaction with a plethora of biological targets. The interest in this scaffold stems from its versatility in binding to various receptors and enzymes, thereby exhibiting a wide range of pharmacological activities.
Synthesis Analysis
Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, starting from substituted pyrimidines or pyrazoles. A common approach includes the cyclization of intermediates under specific conditions to introduce the desired functional groups at strategic positions on the core structure. For example, compounds similar to the target molecule have been synthesized through reactions involving cyanopyridine derivatives under reflux conditions to yield substituted pyrazolo[3,4-d]pyrimidines characterized by IR, 1H NMR, and mass spectral data (Maheswaran et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is elucidated using techniques like X-ray crystallography, NMR spectroscopy, and DFT studies. These compounds often display interesting intramolecular and intermolecular interactions, including hydrogen bonds that stabilize their conformation and influence their reactivity and interaction with biological targets. An example includes the detailed structural and DFT analysis of related compounds, revealing insights into their electronic structure and reactivity (Murugavel et al., 2014).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with amines, to introduce or modify functional groups. These reactions are pivotal for tailoring the compounds for specific biological activities and physicochemical properties. The chemical reactivity is influenced by the electron distribution within the molecule, as indicated by theoretical calculations and experimental findings (Ogurtsov & Rakitin, 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is the GluN2B subunit of the NMDA receptor . The NMDA receptor plays a crucial role in neural signaling and plasticity. Its GluN2B subunit is particularly important for the regulation of synaptic plasticity and memory function.
Mode of Action
The compound acts as a GluN2B selective NMDA receptor antagonist . It binds to the GluN2B subunit, preventing excessive stimulation and providing neuroprotective effects . Molecular dynamics simulations have revealed molecular interactions similar to those of phenolic GluN2B antagonists with the ifenprodil binding site .
Result of Action
The compound’s action results in the inhibition of the NMDA receptor’s GluN2B subunit, leading to neuroprotective effects . In a two-electrode voltage clamp experiment, the enantiomers 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols (S)-10a and ®-10a showed higher inhibitory activity than ifenprodil .
Action Environment
The compound’s resistance to glucuronidation could potentially make it more stable in biological environments compared to phenolic GluN2B antagonists.
Propiedades
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6/c1-22-12-14-25(15-13-22)32-28-27-21-31-36(26-10-6-3-7-11-26)29(27)34-30(33-28)35-18-16-24(17-19-35)20-23-8-4-2-5-9-23/h2-15,21,24H,16-20H2,1H3,(H,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBXAKPRNYVOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.